molecular formula C9H13F2N3 B2572279 2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine CAS No. 1803606-46-3

2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

Cat. No.: B2572279
CAS No.: 1803606-46-3
M. Wt: 201.221
InChI Key: FTGXJLZMECITOC-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a synthetic organic compound featuring a difluoroethylamine group attached to a tetrahydroindazole ring

Properties

IUPAC Name

2,2-difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3/c10-9(11,5-12)8-6-3-1-2-4-7(6)13-14-8/h1-5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGXJLZMECITOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the condensation of cyclohexane-1,3-dione with α-halogenoketones and primary amines . Another approach involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under reflux conditions in the presence of suitable solvents and catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is unique due to the combination of the difluoroethylamine group and the tetrahydroindazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a synthetic organic compound with the molecular formula C11H14F2N2. This compound features a difluoroethylamine group linked to a tetrahydroindazole moiety, which is significant in medicinal chemistry due to its potential pharmacological properties. The presence of fluorine enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The compound's characteristics are summarized in the following table:

PropertyValue
Chemical Formula C11H14F2N2
Molecular Weight 201.22 g/mol
IUPAC Name 2,2-difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine
CAS Number 1803606-46-3
Appearance White to off-white powder
Storage Temperature 4 °C

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities. Compounds with similar structures have shown potential in various therapeutic areas including:

  • Anticancer Activity : Indazole derivatives have been noted for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties.
  • Antidepressant Potential : Certain related compounds have been explored for their antidepressant effects.

The exact mechanisms of action for this compound are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction may alter their activity and lead to various biological effects.

Anticancer Studies

A study involving indazole derivatives showed that certain compounds exhibited significant inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). For instance:

  • Compound 6o demonstrated an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal cells (HEK293) with an IC50 of 33.2 µM .
  • The mechanism included induction of apoptosis through modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Structure Activity Relationship (SAR)

Research has indicated that the presence of fluorine atoms in the structure enhances biological activity. For example:

Compound NameStructural FeaturesBiological Activity
4-Aminoindazole Indazole coreAnticancer
3-Fluorophenylindazole Fluorinated phenyl groupAntidepressant
Tetrahydroindazole Saturated indazole ringNeuroprotective

The unique combination of the difluoroethyl group and tetrahydroindazole framework in this compound may enhance its biological activity compared to other similar compounds.

Future Directions

Ongoing research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Understanding its interactions at the molecular level will be crucial for developing effective therapeutic agents based on this scaffold.

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